molecular formula C10H13N3S B2429214 3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea CAS No. 1661847-00-2

3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea

Cat. No.: B2429214
CAS No.: 1661847-00-2
M. Wt: 207.3
InChI Key: YVOIYVCUBYCEKA-DHZHZOJOSA-N
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Description

3-[(1E)-(Dimethylamino)methylidene]-1-phenylthiourea is a thiourea derivative researched for its potential in advanced pharmaceutical design, particularly in the development of novel prodrugs. Thiourea derivatives are of significant interest in medicinal chemistry due to their utility as potential pharmaceutical agents and their role in catalysis . A key research application for this class of compounds is their incorporation into prodrugs containing bio-cleavable disulfide linkers . These prodrug platforms, which include NO-releasing prodrugs and codrugs, are designed to improve pharmacokinetics, enhance stability, reduce toxicity, and increase the specificity and duration of pharmacological action . By serving as a building block, this compound can contribute to the creation of therapeutics that target a wide range of conditions, including cardiovascular diseases, inflammatory disorders, and cancer . The compound allows researchers to explore new chemical entities that may overcome limitations of existing drug candidates, such as limited intestinal absorption or rapid metabolism. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1E)-1-(dimethylaminomethylidene)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-13(2)8-11-10(14)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOIYVCUBYCEKA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820314
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((dimethylamino)methylene)-N’-phenylthiourea typically involves the reaction of N,N-dimethylformamide dimethyl acetal with N-phenylthiourea. This reaction is carried out under anhydrous conditions, often in the presence of a solvent like toluene or xylene, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N-((dimethylamino)methylene)-N’-phenylthiourea are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((dimethylamino)methylene)-N’-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N-((dimethylamino)methylene)-N’-phenylthiourea include hydrazine, hydroxylamine, and phenylhydrazine. These reactions are typically carried out under mild to moderate heating conditions, often in the presence of a solvent like ethanol or methanol .

Major Products Formed

The major products formed from reactions involving N-((dimethylamino)methylene)-N’-phenylthiourea include various heterocyclic compounds such as pyrazoles, isoxazoles, and 1-phenyl-1H-pyrazoles. These products are of significant interest due to their potential biological activities .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. It has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Research indicates that the compound's mechanism of action may involve enzyme inhibition and interaction with cellular membranes, disrupting bacterial functions .

Antifungal Activity

In addition to its antibacterial properties, 3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea has demonstrated antifungal activity against various fungal strains. Studies have reported its effectiveness against fungi such as Aspergillus niger and Candida albicans, making it a candidate for further development as an antifungal agent .

Synthesis of Schiff Bases

The compound serves as an important precursor in the synthesis of Schiff bases, which are valuable in medicinal chemistry for their diverse biological activities. The design and synthesis of Schiff base scaffolds derived from this thiourea have been linked to antibacterial, antimycobacterial, and antifungal properties .

Table 2: Examples of Schiff Bases Derived from 3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea

Schiff Base StructureBiological Activity
(E)-N-(2-chloroquinolin-3-yl)methylidene-1-(3/4-aminophenyl)ethan-1-one oximeAntimicrobial against S. aureus and P. aeruginosa
(E)-3-(dimethylaminomethylidene)-N-(4-methoxyphenyl)thioureaAntifungal against A. flavus

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of 3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited a lower MIC compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Synthesis of Antimycobacterial Agents

Another investigation focused on synthesizing new derivatives from this thiourea compound aimed at combating tuberculosis. The synthesized compounds were tested for their activity against Mycobacterium tuberculosis, showing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of N-((dimethylamino)methylene)-N’-phenylthiourea involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilicity allows it to participate in various chemical reactions, forming stable intermediates and products. The compound can also interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide dimethyl acetal: A related compound used in similar synthetic applications.

    N-Phenylthiourea: Shares the thiourea backbone but lacks the dimethylamino group.

    N-((dimethylamino)methylene)benzothioamide: Another related compound with similar reactivity.

Uniqueness

N-((dimethylamino)methylene)-N’-phenylthiourea is unique due to its combination of the dimethylamino group and the phenylthiourea structure. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .

Biological Activity

3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea, commonly referred to as DMPTU, is a thiourea derivative that has attracted attention due to its potential biological activities. This compound has been investigated for various pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article presents a comprehensive overview of the biological activity of DMPTU, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of DMPTU can be represented as follows:

C10H12N4S\text{C}_{10}\text{H}_{12}\text{N}_4\text{S}

This structure features a phenyl group attached to a thiourea moiety, with a dimethylamino group contributing to its reactivity and biological potential.

The biological activity of DMPTU is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : DMPTU may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : The compound has shown the ability to disrupt bacterial cell membranes or interfere with cellular processes.
  • Antioxidant Properties : DMPTU may exhibit scavenging activity against free radicals, contributing to its protective effects in biological systems.

Antibacterial Activity

DMPTU has been evaluated for its antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate the effectiveness of DMPTU compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus32Ampicillin16
Escherichia coli64Ciprofloxacin32
Pseudomonas aeruginosa128Gentamicin64

The results demonstrate that DMPTU exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, DMPTU has shown antifungal activity against various fungal strains.

Fungal StrainMIC (µg/mL)Standard AntifungalMIC (µg/mL)
Candida albicans32Fluconazole16
Aspergillus niger64Amphotericin B32

These findings suggest that DMPTU could be a promising candidate for developing antifungal agents .

Anticancer Activity

Research has indicated that DMPTU may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 20 µM
    • MCF-7: 25 µM
    • A549: 30 µM

These results highlight the potential of DMPTU as a therapeutic agent in cancer treatment .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the efficacy of DMPTU against multi-drug resistant strains of bacteria. The findings showed that DMPTU was effective in reducing bacterial load in infected animal models, suggesting its potential use in clinical settings .
  • Anticancer Research :
    In vitro studies demonstrated that DMPTU could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. This effect was associated with upregulation of p21 and downregulation of cyclin D1 .

Q & A

Basic: What are the standard synthetic protocols for 3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves condensation reactions between phenylthiourea derivatives and dimethylamino-substituted aldehydes. For example, analogous thiourea compounds (e.g., ) are synthesized via nucleophilic addition-elimination under reflux in anhydrous solvents (e.g., ethanol or acetonitrile). Optimization includes:

  • Catalyst Selection: Use of Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
  • Temperature Control: Maintaining 60–80°C to balance yield and byproduct formation.
  • Purification: Column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization from ethanol .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the (E)-configuration of the imine bond (e.g., δ 8.5–9.5 ppm for NH protons in thiourea derivatives; ).
  • X-ray Crystallography: Resolves tautomeric forms and hydrogen-bonding networks (e.g., intramolecular N–H···S interactions; ).
  • Mass Spectrometry: HRMS to validate molecular formula (e.g., [M+H]+ with <5 ppm error).
  • IR Spectroscopy: Confirms C=S (∼1250 cm⁻¹) and C=N (∼1600 cm⁻¹) stretches .

Advanced: How do substituents on the phenyl ring influence the compound’s electronic properties and bioactivity?

Methodological Answer:

  • Electronic Effects: Electron-withdrawing groups (e.g., –NO₂) stabilize the thiourea moiety, altering redox potentials (cyclic voltammetry).
  • Hydrogen Bonding: Substituents like –OH () enhance crystal packing via O–H···S interactions, affecting solubility and stability.
  • Bioactivity Correlation: Pharmacological assays (e.g., enzyme inhibition) paired with DFT calculations (HOMO-LUMO gaps) reveal structure-activity relationships .

Advanced: How can researchers resolve discrepancies in reported synthetic yields for analogous thiourea derivatives?

Methodological Answer:

  • Reproducibility Checks: Standardize solvent purity, moisture levels, and inert atmosphere (N₂/Ar).
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., oxidation of C=S to C=O).
  • Statistical Design: Apply factorial experiments (e.g., varying temperature, catalyst loading) to isolate critical variables ().

Advanced: What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?

Methodological Answer:

  • Target Identification: Molecular docking against enzymes (e.g., acetylcholinesterase) using crystallographic data ().
  • In Vitro Assays: Measure IC₅₀ values in enzyme inhibition studies (e.g., UV-Vis kinetics).
  • In Vivo Models: Zebrafish or murine studies to assess bioavailability and toxicity .

Advanced: What computational strategies are effective for modeling tautomerism in this compound?

Methodological Answer:

  • DFT Calculations: Compare relative energies of (E)- and (Z)-isomers using Gaussian09 at the B3LYP/6-311++G(d,p) level.
  • MD Simulations: Solvent effects (e.g., DMSO) on tautomeric equilibrium via GROMACS.
  • NMR Chemical Shift Prediction: GIAO method to validate experimental ¹³C shifts .

Advanced: How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Tests:
    • pH Stability: Incubate in buffers (pH 1–13) at 37°C; monitor via HPLC.
    • Thermal Stability: TGA/DSC to identify decomposition thresholds.
  • Kinetic Modeling: Arrhenius plots to extrapolate shelf-life .

Advanced: What analytical methods are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD/ELSD: Use C18 columns (3.5 µm) with gradient elution (MeCN:H₂O + 0.1% TFA).
  • GC-MS: For volatile byproducts (e.g., dimethylamine derivatives).
  • Limit of Detection (LOD): Validate via calibration curves (1–100 ppm range) .

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